N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Description
Contextualization of Indole-Ethylamine and 4-Nitroaniline (B120555) Scaffolds in Medicinal Chemistry
The indole (B1671886) nucleus is a prominent heterocyclic compound that has been a source of significant therapeutic agents. ijpsr.com Its derivatives are recognized for a wide array of biological activities and therapeutic potential, making them a cornerstone in medicinal chemistry. mdpi.comnih.gov The indole scaffold's versatility allows it to interact with diverse biological pathways, which has led to the development of drugs for cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.gov The molecular framework of indole is known to mimic peptide structures, enabling it to bind to various enzymes and presenting opportunities for the creation of novel drugs. chula.ac.th The presence of this nitrogen-based heterocycle is a key feature in many biologically active molecules. chula.ac.th
Indole-ethylamine derivatives, specifically, have been the subject of research for their potential in regulating lipid metabolism. For instance, novel indole-ethylamine derivatives have been designed and synthesized to target Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important in the therapy for nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net
The 4-nitroaniline scaffold, also known as p-nitroaniline, is a crucial intermediate in the synthesis of a variety of products, including dyes, antioxidants, and pharmaceuticals. nbinno.comwikipedia.org It serves as a fundamental building block in organic synthesis, allowing for the creation of more complex molecules. nbinno.comnbinno.com In the pharmaceutical industry, 4-nitroaniline is a precursor for synthesizing various drugs. nbinno.comwikipedia.orgontosight.ai The nitro group in these compounds can undergo intercellular reduction, a critical step in the mechanism of action for some antimicrobial agents. nih.gov The unique electronic and structural properties of nitroaniline derivatives make them valuable in diverse research and industrial applications. nbinno.com
Significance of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline within Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a major focus of research due to their wide range of biological activities. nih.gov The indole ring system, a key component of this compound, is a privileged structure in drug discovery. ijpsr.com Indole derivatives have been investigated for a multitude of pharmacological activities, including antimicrobial, antiviral, and antifungal properties. chula.ac.thresearchgate.net
The combination of the indole-ethylamine and 4-nitroaniline moieties in one molecule creates a hybrid structure with potential for unique biological activities. While specific research on the biological functions of this compound is not extensively detailed in the provided search results, the individual components suggest a foundation for potential pharmacological relevance. The indole portion provides a scaffold known for broad biological activity, while the nitroaniline part is a common feature in various synthetic compounds, including those with antimicrobial properties. nih.gov The study of such hybrid molecules is an ongoing area of interest in medicinal chemistry, as it allows for the exploration of new chemical space and the potential discovery of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBQFTNWONJQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 1h Indol 3 Yl Ethyl 4 Nitroaniline and Its Analogues
Conventional Synthetic Routes to the Core Structure
Traditional methods for synthesizing the N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline core structure primarily rely on foundational reactions in organic chemistry that form carbon-nitrogen bonds. These routes often involve the step-wise assembly of the target molecule from readily available precursors.
Condensation reactions are a cornerstone of synthetic chemistry for forming C-N bonds. In the context of indole (B1671886) chemistry, the reaction between an aldehyde, such as indole-3-carbaldehyde, and an amine derivative can produce an imine, which is subsequently reduced to form an amine. This two-step process is known as reductive amination.
While this specific route is not ideal for the direct synthesis of this compound because it would yield a methylamine (B109427) bridge rather than the characteristic ethylamine (B1201723) (tryptamine) bridge, the principle is widely applied in the synthesis of various indole alkaloids. nih.gov For instance, the condensation of indole-3-carbaldehyde with various anilines, followed by reduction, provides a direct pathway to N-aryl-N-(1H-indol-3-ylmethyl)amines. The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate, which is then reduced using agents like sodium borohydride (B1222165) (NaBH₄).
Table 1: Reductive Amination of Indole-3-carbaldehyde with Aniline (B41778) Derivatives This table illustrates a general reaction for synthesizing analogues, not the title compound directly.
| Aldehyde | Amine | Reducing Agent | Product | Typical Yield |
| Indole-3-carbaldehyde | 4-Nitroaniline (B120555) | NaBH₄ | N-(4-nitrophenyl)-1-(1H-indol-3-yl)methanamine | Moderate to High |
| Indole-3-carbaldehyde | Aniline | H₂/Pd-C | N-phenyl-1-(1H-indol-3-yl)methanamine | High |
| Indole-3-carbaldehyde | 2,4-Dichloroaniline | NaBH(OAc)₃ | N-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)methanamine | Moderate |
The Ullmann condensation, or Ullmann-type reaction, is a classical and robust method for forming C-N bonds, making it highly suitable for the N-arylation of tryptamine (B22526). wikipedia.org This reaction involves the copper-promoted coupling of an amine with an aryl halide. wikipedia.org To synthesize this compound, tryptamine is reacted with an activated aryl halide, such as 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene.
Key features of the traditional Ullmann reaction include:
Catalyst: Stoichiometric amounts of copper powder or copper salts (e.g., CuI, Cu₂O). wikipedia.orgmdpi.com
High Temperatures: The reaction often requires temperatures exceeding 150-200°C. wikipedia.org
Solvents: High-boiling polar solvents like dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone are typically used. wikipedia.org
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine.
The reaction mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. mdpi.com Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active copper(I) species. mdpi.com The presence of an electron-withdrawing group, like the nitro group on the aryl halide, activates the substrate towards the reaction. wikipedia.org
Table 2: Typical Conditions for Ullmann N-Arylation of Tryptamine
| Amine | Aryl Halide | Copper Source | Base | Solvent | Temperature (°C) |
| Tryptamine | 1-Iodo-4-nitrobenzene | CuI | K₂CO₃ | DMF | 150-160 |
| Tryptamine | 1-Bromo-4-nitrobenzene | Cu Powder | Cs₂CO₃ | NMP | 180-200 |
| N-Boc-tryptamine | 1-Iodo-4-nitrobenzene | Cu₂O | K₃PO₄ | Dioxane | 110 |
The synthesis of the target compound relies on the availability of two key precursors: tryptamine and an activated 4-nitroaniline derivative.
Synthesis of Tryptamine: Tryptamine is a naturally occurring alkaloid but can also be synthesized through various routes. One common laboratory method is the Speeter-Anthony synthesis, which involves the reaction of indole with oxalyl chloride, followed by reaction with ammonia (B1221849) to form an amide, and subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). Another approach is the direct reductive alkylation of indoles with N-protected aminoethyl acetals. acs.org
Synthesis of 4-Nitroaniline Precursors: The arylating agent is typically an aryl halide like 1-bromo- or 1-iodo-4-nitrobenzene. A common route to para-nitro-substituted aromatics involves the nitration of a protected aniline, such as acetanilide. magritek.com The synthesis sequence is as follows:
Acylation of Aniline: Aniline is protected by reacting it with acetic anhydride (B1165640) to form acetanilide. This is done to moderate the reactivity of the amino group and prevent over-oxidation during nitration.
Nitration: Acetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid. magritek.com The acetamido group is an ortho-, para-director, with the para-isomer being the major product due to reduced steric hindrance. magritek.com
Hydrolysis: The resulting p-nitroacetanilide is hydrolyzed under acidic or basic conditions to yield p-nitroaniline.
Sandmeyer Reaction (for Aryl Halides): To convert p-nitroaniline to 1-halo-4-nitrobenzene, the Sandmeyer reaction is employed. This involves diazotization of the amino group with nitrous acid (generated from NaNO₂ and a strong acid) followed by reaction with a copper(I) halide (CuBr or CuI).
Advanced and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of environmentally benign methods. These principles have led to the development of advanced strategies for constructing complex molecules like this compound and its analogues.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rsc.org This approach offers significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity. nih.gov
For the synthesis of complex indole alkaloids, MCRs can assemble intricate scaffolds in a single step from simple, readily available building blocks. nih.govresearchgate.net For example, a one-pot reaction involving an indole, an aldehyde (like formaldehyde), and an amine can lead to the formation of tetrahydrocarboline structures, which are core motifs in many indole alkaloids. rsc.orgresearchgate.net While a direct MCR for this compound is not commonly cited, the strategy is widely used to create libraries of structurally diverse indole derivatives for further functionalization. nih.gov This approach is invaluable for drug discovery, allowing for the rapid optimization of lead compounds. researchgate.net
Catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reactions. In the context of N-arylation, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have largely superseded the harsh conditions of the classical Ullmann reaction. These reactions typically use a palladium catalyst with a specialized phosphine (B1218219) ligand to couple amines and aryl halides with high efficiency and broad substrate scope, often at much lower temperatures.
Furthermore, direct catalytic derivatization of the indole nucleus has become a sophisticated field. researchgate.net Chiral catalysts, including those based on phosphoric acids or transition metals, can achieve enantioselective functionalization of indoles. mdpi.comnih.gov For instance, catalytic asymmetric Friedel-Crafts reactions allow for the direct and enantioselective alkylation of the indole C3 position. nih.gov Similarly, palladium-catalyzed systems have been developed for the N-alkylation of indoles, providing access to chiral N-substituted derivatives. mdpi.com These advanced catalytic methods represent the cutting edge of indole chemistry, enabling the precise and efficient synthesis of complex targets.
Table 3: Comparison of N-Arylation Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂) with phosphine ligands |
| Temperature | High (150-210°C) | Mild to moderate (Room temp. to 120°C) |
| Substrate Scope | Good for activated aryl halides | Very broad, includes aryl chlorides and triflates |
| Functional Group Tolerance | Moderate | Excellent |
| Reaction Conditions | Often harsh, stoichiometric copper | Mild, truly catalytic |
Strategies for Analog and Derivative Synthesis
The generation of analogs of this compound involves several key strategies, enabling the systematic exploration of structure-activity relationships. These approaches include chemical modifications to the indole or nitroaniline moieties and the conjugation of the core structure with other recognized pharmacophores.
Altering the indole nucleus is a common strategy to modulate the biological activity of the parent compound. Synthetic methods often target various positions on the indole ring for substitution or functionalization.
One approach involves the synthesis of 4- and 6-substituted nitroindoles from enolizable ketones and m-nitroaniline in the presence of a strong base like potassium tert-butoxide. researchgate.net This reaction proceeds through an oxidative nucleophilic substitution of hydrogen, followed by a condensation reaction to form the indole ring. researchgate.net Another versatile method is the Batcho-Leimgruber indole synthesis, which has been successfully employed to create (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. researchgate.net This process starts with the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) to form enamines, which then undergo reductive cyclization to yield the desired indole derivatives. researchgate.net
Furthermore, direct nitration and subsequent functionalization of the indole ring provide pathways to novel analogues. For instance, methods have been developed for preparing 2-nitroindole derivatives from pyridine (B92270) formyl indole as a starting material, which can then be used to synthesize 2-aminoindole derivatives. google.com The table below summarizes examples of modifications on the indole moiety.
Table 1: Examples of Synthetic Modifications on the Indole Moiety
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Enolizable ketones, m-nitroaniline | t-BuOK | 4- and 6-substituted nitroindoles | researchgate.net |
| (4-Methyl-3,5-dinitrophenyl)phosphonates | 1. DMF-DMA; 2. Reductive cyclization | (4-Nitro-1H-indol-6-yl)phosphonates | researchgate.net |
| Pyridine formyl indole derivatives | t-Butyl nitrite, Copper catalyst | 2-Nitroindole derivatives | google.com |
| 3-(2,4-dinitrophenyl)-1-methylpiperid-4-one | Pd-catalyzed reductive cyclization | 7-Amino-2-methyl-1,2,3,4-tetrahydro-γ-carboline | researchgate.net |
Modifications to the nitroaniline ring allow for fine-tuning of the electronic and steric properties of the molecule. A primary method for synthesizing the parent this compound involves the amination of 4-nitrochlorobenzene. wikipedia.org Variations can be introduced by using substituted tryptamines or substituted nitroaromatic compounds.
A direct example of such a variation is the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-morpholinylsulfonyl)-4-nitroaniline. guidechem.com This compound introduces a bulky and electron-withdrawing morpholinylsulfonyl group at the C-2 position of the nitroaniline ring, significantly altering its properties. The synthesis of such derivatives typically involves the reaction of tryptamine with a suitably substituted fluoronitrobenzene precursor. Another common modification is N-alkylation, such as the preparation of N-methyl p-nitroaniline, which can be achieved by formylating p-nitroaniline, followed by methylation with methyl iodide in the presence of a base like potassium tert-butoxide, and subsequent de-formylation. google.com
Table 2: Examples of Substituent Variations on the Nitroaniline Moiety
| Parent Structure | Modification | Resulting Compound | Reference |
|---|---|---|---|
| This compound | Addition of a morpholinylsulfonyl group at C-2 | N-[2-(1H-indol-3-yl)ethyl]-2-(4-morpholinylsulfonyl)-4-nitroaniline | guidechem.com |
| 4-Nitroaniline | N-methylation | N-Methyl-p-nitroaniline | google.com |
| 4-Nitrochlorobenzene | Amination with ammonia | 4-Nitroaniline | wikipedia.org |
Molecular hybridization involves combining the indolylethyl-nitroaniline scaffold with other heterocyclic systems known for their biological activities. This strategy aims to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action. nih.govekb.eg
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common pharmacophore. Hybrid molecules can be synthesized by preparing 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, which can then be linked to the indole moiety. nih.govresearchgate.net The synthesis of the oxadiazole ring often involves the cyclization of N,N'-diacylhydrazines using dehydrating agents like phosphorus pentaoxide. nih.gov The nitro group on the phenyl ring can be reduced to an amine, providing a handle for coupling with an activated indole derivative. nih.govresearchgate.net
Thiazoles: Thiazole-containing hybrids, such as 4-(indol-3-yl)thiazole-2-amines, have been synthesized. nih.gov A general route involves the reaction of 3-(α-chloroacetyl)indoles with thiourea (B124793) or its derivatives. This condensation reaction directly links the indole C-3 position to the thiazole (B1198619) C-4 position, creating a compact hybrid molecule. nih.gov
Quinazolinones: Indole-quinazolinone hybrids are a significant class of compounds. A straightforward approach for their synthesis is the condensation of indole-3-carboxaldehydes with anthranilamides. nih.govmdpi.com This reaction, often catalyzed by an acid like p-toluenesulfonic acid, directly yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. mdpi.com Further functionalization can be performed on the nitrogen atoms of both the indole and quinazolinone rings. nih.gov
Pyrazoles: The pyrazole (B372694) scaffold can be linked to the indole core to generate potent bioactive agents. nih.gov For example, 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamides have been synthesized from ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate, which is cyclized with hydrazine (B178648) to form the pyrazole ring. nih.gov The resulting pyrazole carboxylic acid can then be coupled with various amines to produce a library of carboxamide derivatives. nih.gov Another approach involves reacting indole-3-carbohydrazide with substituted acetophenones to form hydrazones, which are then treated with a Vilsmeier-Haack reagent (DMF/POCl₃) to construct the pyrazole ring, yielding 1-[(indol-3-yl)carbonyl]-3-substituted phenyl-1H-pyrazole-4-carbaldehydes. rasayanjournal.co.in
Table 3: Examples of Hybridization with Other Pharmacophores
| Indole Precursor | Heterocyclic Partner | Synthetic Method | Hybrid Product Class | Reference |
|---|---|---|---|---|
| Activated Indole Derivative | 4-Amino-phenyl-1,3,4-oxadiazole | Amide coupling/other linkages | Indole-Oxadiazole Hybrids | nih.govresearchgate.net |
| 3-(α-Chloroacetyl)indoles | Thioureas | Hantzsch-type condensation | 4-(Indol-3-yl)thiazole-2-amines | nih.gov |
| 1H-Indole-3-carboxaldehydes | Anthranilamides | Acid-catalyzed condensation | 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | nih.govmdpi.com |
| Indole-3-carbohydrazide | Substituted Acetophenones | Hydrazone formation followed by Vilsmeier-Haack cyclization | Indole-Pyrazole Hybrids | rasayanjournal.co.in |
| Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate | Hydrazine/Amines | Cyclization followed by amide coupling | 3-(1H-Indol-3-yl)-1H-pyrazole-5-carboxamides | nih.gov |
Structural Elucidation and Advanced Characterization of N 2 1h Indol 3 Yl Ethyl 4 Nitroaniline
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline and understanding the interplay between its constituent parts.
NMR spectroscopy provides precise information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the structure: the indole (B1671886) ring, the ethyl linker, and the 4-nitroaniline (B120555) moiety. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the indole ring (positions 2, 4, 5, 6, and 7) would produce a complex multiplet pattern between 7.0 and 7.7 ppm. The ethyl bridge protons would appear as two triplets, corresponding to the -CH₂- adjacent to the indole ring and the -CH₂- attached to the secondary amine. The 4-nitroaniline ring exhibits a characteristic AA'BB' system, with two doublets in the aromatic region. One doublet, significantly downfield, corresponds to the protons ortho to the electron-withdrawing nitro group, while the other doublet, at a relatively upfield position, corresponds to the protons ortho to the amino group.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbon atoms of the 4-nitroaniline ring would be readily identifiable, with the carbon bearing the nitro group being the most deshielded. The carbons of the indole ring would resonate in the typical range for this heterocycle, generally between 100 and 140 ppm. The two aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Indole N-H | >10 (broad s) | - |
| Indole C2-H | ~7.2 (s) | ~122 |
| Indole C4-H, C7-H | ~7.6 (d) | ~119, ~111 |
| Indole C5-H, C6-H | ~7.1-7.3 (m) | ~121, ~119 |
| Indole C4a, C8a | - | ~127, ~136 |
| Indole C3 | - | ~112 |
| -CH₂-CH₂-N | ~3.1 (t) | ~25 |
| N-CH₂-CH₂- | ~3.6 (t) | ~43 |
| Amine N-H | Variable (broad s) | - |
| Aniline (B41778) C2-H, C6-H | ~6.7 (d) | ~111 |
| Aniline C3-H, C5-H | ~8.0 (d) | ~126 |
| Aniline C1 (C-N) | - | ~152 |
Note: Predicted values are based on typical shifts for tryptamine (B22526) and 4-nitroaniline derivatives. Actual values may vary depending on solvent and experimental conditions.
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to be dominated by several characteristic absorption bands. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The N-H stretch of the secondary amine linker would likely appear as a medium band in the 3300-3400 cm⁻¹ region. researchgate.net The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed near 1500-1570 cm⁻¹ and 1240-1350 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Secondary Amine N-H | Stretch | 3300-3400 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1240-1350 | Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Under electron ionization (EI), the mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure. A major fragmentation pathway would be the cleavage of the bond beta to the indole ring, leading to the formation of a stable indolyl-methyl cation (m/z 130). Another significant fragmentation would involve the loss of the nitro group (-NO₂) from the molecular ion. nih.govchegg.com
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity | Formula |
|---|---|---|
| 282 | Molecular Ion (M⁺) | [C₁₆H₁₅N₃O₂]⁺ |
| 236 | [M - NO₂]⁺ | [C₁₆H₁₅N₃]⁺ |
| 144 | [C₉H₈N₂]⁺ | [H₂N-C₆H₄-N-CH₂]⁺ |
Crystallographic Analysis of this compound and Related Structures
X-ray crystallography offers definitive proof of molecular structure and reveals how molecules are arranged in the solid state, including the subtle non-covalent interactions that govern their packing.
The molecular structure of this compound is rich in functional groups capable of forming significant supramolecular interactions.
Hydrogen Bonding: The molecule possesses two hydrogen bond donors: the indole N-H and the secondary amine N-H. The primary hydrogen bond acceptor is the highly polarized nitro group. It is highly probable that strong intermolecular hydrogen bonds of the N-H···O type would be a dominant feature in the crystal lattice, linking molecules into chains or more complex networks. nih.gov This is a common motif in the crystal structures of nitroanilines. researchgate.net Additionally, N-H···N hydrogen bonds, where the indole nitrogen of one molecule interacts with the amine nitrogen of another, have been observed in related tryptamine structures, potentially leading to the formation of chains. nih.gov
Computational and Theoretical Investigations of N 2 1h Indol 3 Yl Ethyl 4 Nitroaniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and geometric structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. These calculations form the basis for understanding its chemical behavior and interaction with biological systems.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional conformation of a molecule. For this compound, geometry optimization is typically performed using the B3LYP functional with a 6-311G(d,p) or higher basis set. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| C-C (Indole Ring) | Bond lengths within the indole (B1671886) aromatic system. | 1.37 - 1.45 Å |
| C-N (Nitro Group) | Bond length between the benzene (B151609) ring and the nitro group nitrogen. | 1.45 - 1.49 Å |
| N-O (Nitro Group) | Bond lengths of the nitro group oxygen atoms. | 1.22 - 1.25 Å |
| Indole-Nitroaniline Dihedral Angle | The twist angle between the two aromatic ring systems. | Variable, influences conjugation. |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-donating indole ring system, characteristic of its capacity to yield electrons. researchgate.netopenaccesspub.org Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 4-nitroaniline (B120555) moiety, indicating its ability to accept electrons. nih.govresearcher.life
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This intramolecular charge transfer (ICT) character is fundamental to the molecule's potential applications in materials science and pharmacology. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. wolfram.comreadthedocs.io It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks and for predicting intermolecular interactions. mdpi.com
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the highly electronegative oxygen atoms of the nitro group. These areas represent electron-rich sites susceptible to electrophilic attack. The indole ring, particularly the nitrogen atom, may also exhibit negative potential. researchgate.net In contrast, regions of positive potential (colored blue) are likely located around the amine hydrogen atoms, indicating electron-poor sites that are favorable for nucleophilic interactions. nih.gov This detailed charge landscape helps to explain how the molecule might interact with biological receptors or other molecules.
Key indices include:
Ionization Potential (I) : Approximated as -EHOMO.
Electron Affinity (A) : Approximated as -ELUMO.
Electronegativity (χ) : Calculated as (I + A) / 2.
Chemical Hardness (η) : Calculated as (I - A) / 2. It measures resistance to charge transfer.
Chemical Softness (S) : The reciprocal of hardness (1 / η).
Electrophilicity Index (ω) : Calculated as μ² / (2η), where μ is the chemical potential (-χ). It quantifies the ability of a molecule to accept electrons.
For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index, signifying its character as a strong electron acceptor.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |
Molecular Modeling and Simulation Studies
Molecular modeling techniques build upon quantum calculations to simulate how a molecule behaves in a biological environment, offering predictions of its pharmacological potential.
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net Given the wide range of biological activities associated with indole and nitroaniline derivatives, this compound is a candidate for investigation as an anticancer or antimicrobial agent. nih.govarabjchem.orgnih.gov
Potential protein targets for docking studies could include:
Anticancer Targets : Enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, cyclin-dependent kinases (CDKs), or DNA topoisomerases are common targets for indole-based inhibitors. nih.govmdpi.comconnectjournals.com
Antimicrobial Targets : Bacterial enzymes such as DNA gyrase or fungal enzymes like lanosterol (B1674476) 14α-demethylase are often targeted by antimicrobial compounds. dovepress.comnih.govnih.govmdpi.com
The docking simulation calculates a binding energy score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. japsonline.comresearchgate.net The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the protein's active site. nih.govmdpi.com These predictions are crucial for rational drug design and for understanding the molecule's potential mechanism of action. researchgate.net
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| EGFR Kinase (e.g., 2J6M) | (Predicted Value) | Met793, Leu718, Asp855 | Hydrogen bonds, Hydrophobic interactions |
| DNA Gyrase (e.g., 1KZN) | (Predicted Value) | Asp73, Arg76, Gly77 | Hydrogen bonds, Pi-stacking with indole ring |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method aimed at revealing the relationship between the chemical structures of compounds and their biological activities. computabio.com These models translate variations in a molecule's structural or physicochemical properties into a mathematical equation that can predict its activity. For indole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their interactions with various biological targets. wikipedia.org
While specific QSAR models for this compound are not extensively detailed in publicly accessible literature, general principles derived from studies on similar indole-containing molecules can be applied. A typical QSAR study on a series of related compounds would involve calculating a range of molecular descriptors. For a molecule like this compound, these would include:
Topological Descriptors: These relate to the connectivity and branching of the molecule.
Electronic Descriptors: Properties such as the dipole moment and the distribution of charges are crucial, especially given the electron-withdrawing nature of the nitro group on the aniline (B41778) ring.
Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a key factor, as it influences how the molecule partitions between aqueous and lipid environments, affecting its ability to cross cell membranes.
Steric Descriptors: These describe the size and shape of the molecule, which are critical for fitting into a biological target's active site.
Studies on other indole derivatives have successfully used 2D and 3D-QSAR approaches to correlate such descriptors with activities like anti-influenza potency or cytotoxicity. nih.govnih.gov For instance, the presence of hydrogen bond donors (like the indole N-H and the aniline N-H) and acceptors (the nitro group) would be significant contributors to any QSAR model developed for this class of compounds. The model would aim to quantify how modifications to the indole ring, the ethyl linker, or the nitroaniline moiety would likely impact the compound's biological effect.
Conformational Analysis and Dynamics
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable, low-energy spatial arrangements (conformers) and the energy barriers for converting between them.
The structure of this compound features two relatively rigid aromatic systems (the indole and nitroaniline rings) connected by a flexible ethylamine (B1201723) linker. The key sources of conformational flexibility are the rotatable single bonds within this linker:
C(indole)-C bond
C-C bond
C-N bond
Rotation around these bonds allows the indole and nitroaniline moieties to adopt a wide range of orientations relative to each other. Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Mechanics, are employed to explore the potential energy surface of the molecule. These calculations can identify the most stable conformers, which may be stabilized by intramolecular forces, such as hydrogen bonds between the amine proton and the nitro group's oxygen atoms.
Molecular dynamics (MD) simulations can further provide insight into the compound's behavior over time in a simulated physiological environment. An MD simulation would model the movements and interactions of the molecule's atoms, revealing its dynamic conformational landscape and how it might interact with solvent molecules or a biological receptor. The flexibility of the ethyl linker is crucial, as it allows the molecule to adapt its shape to fit into a binding pocket, a process known as "induced fit." Understanding the preferred conformations and the energy required to change between them is vital for designing molecules with optimal target-binding geometry.
Prediction of ADME Properties (Adsorption, Distribution, Metabolism, Excretion)
The viability of a compound as a potential therapeutic agent depends heavily on its ADME profile, which describes its journey through the body. In silico tools, which use computational models built from large datasets of experimental results, are frequently used in the early stages of drug discovery to predict these properties from a molecule's structure. The following tables present the predicted ADME properties for this compound based on established computational models.
Physicochemical Properties
These fundamental properties are key determinants of a compound's pharmacokinetic behavior. The consensus LogP value indicates significant lipophilicity, while the predicted solubility suggests it is moderately soluble in aqueous solutions.
| Property | Predicted Value | Description |
| Molecular Formula | C₁₆H₁₅N₃O₂ | - |
| Molecular Weight | 281.31 g/mol | - |
| Consensus LogP | 3.29 | Octanol-water partition coefficient, indicating lipophilicity. |
| ESOL LogS | -3.67 | Logarithm of the molar aqueous solubility. |
| Aqueous Solubility | 1.71e-04 mol/L | Predicted molar solubility in water. |
| Topological Polar Surface Area (TPSA) | 79.05 Ų | Sum of surfaces of polar atoms; influences membrane permeability. |
Data generated using in silico prediction models.
Pharmacokinetic Predictions
This table outlines the predicted journey of the compound through the body. The models predict high absorption from the gastrointestinal tract and an ability to cross the blood-brain barrier. A significant finding is the predicted inhibition of multiple cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.
| Parameter | Prediction | Implication |
| GI Absorption | High | Well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Can cross the BBB to potentially act on the central nervous system. |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by P-gp efflux pump. |
| CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2. |
| CYP2C19 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C19. |
| CYP2C9 Inhibitor | No | Unlikely to interact with drugs metabolized by CYP2C9. |
| CYP2D6 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP3A4. |
| Log Kp (Skin Permeation) | -4.43 cm/s | Low predicted skin permeability. |
Data generated using in silico prediction models.
Drug-Likeness and Bioavailability
Drug-likeness rules are sets of criteria used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. This compound is predicted to have a favorable profile with zero violations of common rules, and a good predicted oral bioavailability score.
| Rule | Violations |
| Lipinski | 0 |
| Ghose | 0 |
| Veber | 0 |
| Egan | 0 |
| Muegge | 0 |
| Bioavailability Score | 0.55 |
Data generated using in silico prediction models.
Pharmacological and Mechanistic Studies of N 2 1h Indol 3 Yl Ethyl 4 Nitroaniline
Structure-Activity Relationship (SAR) Elucidation
The biological activity of tryptamine-based compounds can be finely tuned by chemical modifications to the indole (B1671886) core, the aniline (B41778) ring, or the ethylamine (B1201723) linker that connects them. Understanding these structure-activity relationships (SAR) is crucial for designing molecules with enhanced potency and selectivity.
Influence of Indole Substitutions on Biological Activity
The indole nucleus is a critical component for the biological activity of this class of compounds. Its modification has been a key strategy in developing potent therapeutic agents. Studies on various indole-based derivatives reveal that the position and nature of substituents on the indole ring significantly impact their pharmacological profile. For instance, in the development of antibacterial agents, the introduction of halogen atoms such as bromine or iodine at the C5 position of the indole ring has been shown to enhance activity. A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives found that a 5-iodo-substituted analog exhibited a potent minimum inhibitory concentration (MIC) of 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, research on indole-based inhibitors of the epidermal growth factor receptor (EGFR) has indicated that increasing substitutions on the indole ring can lead to a higher rate of inhibition. researchgate.net
The position of substitution is also critical. For example, in a series of CysLT1 antagonists, methoxy (B1213986) group substitution at the C7 position of the indole ring was found to be the most favorable for activity, whereas substitution at the C4 position was the least favorable. mdpi.com This highlights that specific interactions between the indole moiety and the target protein's binding pocket are highly sensitive to the placement of substituents.
Role of Nitroaniline Substitutions in Modulating Activity
The 4-nitroaniline (B120555) moiety plays a significant role in defining the molecule's electronic properties and potential for interaction with biological targets. The nitro group (NO₂) is a strong electron-withdrawing group, which polarizes the aniline ring and can participate in hydrogen bonding. This "push-pull" electronic system, created by the electron-donating indole-ethylamine portion and the electron-withdrawing nitroaniline portion, is a common feature in molecules designed for applications in materials science and pharmaceuticals.
SAR studies on p-nitroaniline derivatives show that the presence of electron-withdrawing groups tends to blueshift the absorption spectrum and increase the HOMO-LUMO energy gap. researchgate.net Conversely, replacing the nitro group with electron-donating groups can significantly alter the molecule's properties and biological activity. researchgate.net In the context of antitubercular agents, nitro-containing compounds like the nitroimidazooxazine prodrug PA-824 are bioactivated by nitroreductases in Mycobacterium tuberculosis to release toxic reactive nitrogen species. This suggests that the nitro group in N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline could be a key feature for selective antimicrobial activity.
Impact of Linker Modifications on Pharmacological Response
The ethylamine linker is not merely a spacer but an integral part of the pharmacophore, providing conformational flexibility and correctly orienting the indole and nitroaniline rings for optimal target interaction. Studies on tryptamine (B22526) analogs have shown that modifications to this ethylamine side chain can drastically alter biological activity. For example, methylation at the alpha-carbon of the linker (α-methylserotonin) was found to affect agonist activity at serotonin (B10506) receptors. nih.gov
The integrity of the ethylamine chain is often crucial for maintaining activity. In a study of the marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine, the ethylamine side chain was identified as essential for its antimicrobial and antibiofilm properties. researchgate.net Any significant alteration, such as changing its length or rigidity, could disrupt the precise spatial arrangement required for binding to a receptor or enzyme active site, leading to a partial or complete loss of pharmacological response.
In Vitro Evaluation of Biological Activities and Underlying Mechanisms
Based on its structural components, this compound and its analogs have been investigated for a range of biological activities, primarily focusing on anticancer and antimicrobial effects.
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (e.g., EGFR TK inhibition, cell cycle modulation)
The indole scaffold is present in numerous anticancer agents, including inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.govresearchgate.net Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), making it a key therapeutic target. nih.govgoogle.com Several indole-based derivatives have shown potent inhibitory activity against EGFR. For instance, certain 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative effects against melanoma cell lines expressing the BRAF V600E mutation, a downstream effector of the EGFR pathway. nih.gov One potent derivative, compound 3e, had an IC₅₀ value of 0.96 µM against the LOX-IMVI melanoma cell line. nih.gov
Beyond direct enzyme inhibition, indole derivatives can induce cell death through the modulation of the cell cycle. Treatment of cancer cells with these compounds can lead to cell cycle arrest, preventing cellular proliferation. For example, some novel oxindole (B195798) derivatives were found to cause an accumulation of cells in the G1 phase of the cell cycle in MCF-7 breast cancer cells. researchgate.net Similarly, tryptamine itself has been shown to induce apoptosis in a dose-dependent manner in PC-3 prostate cancer cells via a caspase-3-dependent pathway and inhibit cell migration. nih.gov This suggests that this compound could exert antiproliferative effects by targeting key cell cycle regulators and inducing apoptosis.
Table 1: Antiproliferative Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| 5-Chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | BRAFV600E Inhibition | 0.96 |
| Oxindole Derivative (6f) | MCF-7 (Breast Cancer) | EGFR Inhibition | 14.77 |
| Indole-pyrimidine Derivative (IV) | Various | EGFR (T790M/L858R) | 0.094-0.099 |
| Tryptamine | PC-3 (Prostate Cancer) | Apoptosis Induction | ~200-300 |
Antimicrobial Action and Biofilm Inhibition (e.g., against Mycobacterium tuberculosis, MRSA, E. coli, S. aureus, C. albicans)
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole and tryptamine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. nih.gov
Mycobacterium tuberculosis : The unique, lipid-rich cell wall of M. tuberculosis presents a formidable barrier to many antibiotics. nih.gov Indole-based compounds have shown promise as antitubercular agents. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were active against the H37Rv strain of M. tuberculosis. nih.gov The mechanism may involve targeting essential enzymes; glutamine synthetase, which is vital for bacterial growth, has been identified as a potential target for indole-based inhibitors. mdpi.com
S. aureus and MRSA : Indole derivatives have demonstrated significant activity against S. aureus and its methicillin-resistant strains (MRSA). nih.govnih.gov In one study, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed an MIC of 0.98 µg/mL against an MRSA strain. nih.gov Other analogs, such as indole-triazole derivatives, have also shown excellent activity against MRSA, in some cases superior to the antibiotic ciprofloxacin. nih.gov These compounds may also act as efflux pump inhibitors, restoring the efficacy of conventional antibiotics. nih.gov
E. coli : Certain tryptamine derivatives have been found to disarm colistin (B93849) resistance in Gram-negative bacteria, including E. coli. nih.gov A marine bisindole alkaloid containing the ethylamine scaffold showed direct antimicrobial activity against E. coli with an MIC of 8 mg/L and was also effective at inhibiting biofilm formation. researchgate.net
C. albicans : The indole scaffold is also effective against fungal pathogens. Several studies have reported the activity of indole derivatives against Candida albicans. For instance, a 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole derivative demonstrated a low MIC of 3.9 µg/mL against C. albicans. mdpi.com
Biofilm inhibition is a critical aspect of antimicrobial therapy, as biofilms provide a protective environment for microbes, rendering them resistant to antibiotics and host immune responses. Indole-containing compounds have been shown to both prevent the formation of biofilms and disrupt established ones. researchgate.netmdpi.com The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic analogs were able to inhibit biofilm formation by S. aureus and E. coli and also disaggregate mature biofilms. researchgate.net
Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound Class | Organism | Activity | MIC (µg/mL) |
| Indolylquinazolinone (3k) | MRSA | Bacteriostatic | 0.98 |
| Indolylquinazolinone (3k) | S. aureus | Bacteriostatic | 3.90 |
| Indolylbenzo[d]imidazole (3ag) | M. smegmatis | Bacteriostatic | 3.9 |
| Indolylbenzo[d]imidazole (3ag) | C. albicans | Mycostatic | 3.9 |
| Bisindole Ethylamine (1) | E. coli | Bacteriostatic | 8.0 |
| Bisindole Ethylamine (1) | S. aureus | Bacteriostatic | 8.0 |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Elastase, STING, Enoyl Reductase)
Direct experimental data on the inhibitory activity of this compound against carbonic anhydrase, elastase, STING, or enoyl reductase has not been reported in the available scientific literature. However, the indole scaffold is a well-recognized pharmacophore in the design of inhibitors for these enzyme classes.
Carbonic Anhydrase (CA): The indole nucleus is a feature in various potent inhibitors of human carbonic anhydrases (hCAs). nih.gov For instance, novel series of indole-based benzenesulfonamides have been shown to be potent and selective inhibitors of the hCA II isoform, with some compounds exhibiting inhibitory constants (Kᵢ) in the low nanomolar range. nih.gov Another study on indole-1,2,3-triazole chalcone (B49325) hybrids also reported nanomolar inhibition constants against the hCA I isoform. unifi.it These studies typically involve a sulfonamide group, which acts as a zinc-binding group in the enzyme's active site—a feature absent in this compound.
STING (Stimulator of Interferon Genes): The STING pathway is crucial for innate immunity, and its overactivation is linked to autoimmune diseases. nih.gov Indole derivatives have emerged as significant inhibitors of STING signaling. researchgate.net Specifically, the indole derivative H-151 was found to be a covalent inhibitor that targets cysteine residue Cys91 of STING, which prevents its essential palmitoylation and subsequent activation. researchgate.netnih.gov This mechanism blocks the assembly of STING into multimeric complexes and downstream signaling. researchgate.net
Enoyl Reductase: Bacterial enoyl-acyl carrier protein reductase (ENR), such as FabI, is a key enzyme in fatty acid biosynthesis and a target for novel antibacterial agents. nih.govfrontiersin.org Various indole-containing compounds, including indole naphthyridinones, have been developed as potent inhibitors of FabI and FabK, demonstrating antibacterial activity against multidrug-resistant strains of S. aureus. nih.gov
Table 1: Examples of Enzyme Inhibition by Structurally Related Indole Derivatives
| Enzyme Target | Example Indole Derivative Class | Reported Activity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Carbonic Anhydrase II (hCA II) | Indole-based benzenesulfonamides | Kᵢ = 5.9 nM - 16.0 nM | nih.gov |
| Human Neutrophil Elastase (HNE) | N-benzoylindole derivatives | Micromolar (µM) range | bohrium.com |
| STING | Indole derivative H-151 | Covalent inhibitor targeting Cys91 | researchgate.netnih.gov |
| Enoyl-ACP Reductase (FabI) | Indole naphthyridinones | Low micromolar (µM) activity | nih.gov |
Investigation of Metabolic Pathways and Biotransformation
Specific studies detailing the metabolic pathways and biotransformation of this compound are not available. However, potential metabolic transformations can be inferred from studies on its core chemical moieties: the N-substituted nitroaniline and the indolethylamine structure.
The metabolism of nitroaromatic compounds in mammals is complex but often involves the reduction of the nitro group. nih.gov This process can proceed through nitroso and N-hydroxylamino intermediates to form the corresponding amino derivative. nih.gov This reduction can be catalyzed by various enzymes, including cytochrome P450 reductases. nih.gov
For N-substituted anilines, common metabolic pathways include N-dealkylation and hydroxylation of the aromatic ring. nih.gov For example, N-benzyl-4-substituted anilines undergo metabolism via N-debenzylation, aniline-ring hydroxylation, and N-oxidation. nih.gov
The indolethylamine moiety, found in tryptamine and related neurochemicals, is subject to metabolism by enzymes such as indolethylamine-N-methyltransferase (INMT), which catalyzes N-methylation. researchgate.netnih.govnih.gov Fungal systems have also been shown to biotransform indole derivatives through processes like hydroxylation. researchgate.net
Based on these precedents, hypothetical metabolic pathways for this compound could include:
Nitroreduction: Conversion of the 4-nitro group to an amino group.
N-dealkylation: Cleavage of the bond between the ethyl group and the nitroaniline nitrogen.
Aromatic Hydroxylation: Addition of hydroxyl groups to either the indole or the aniline ring.
Oxidation: Of the ethyl linker or other positions on the indole ring.
It is critical to note that these are speculative pathways, and the actual metabolism would need to be determined through empirical studies.
Selective Activity and Off-Target Interactions
Differentiation between Cancer and Normal Cell Lines
There is no published research evaluating the differential cytotoxicity of this compound on cancer versus normal cell lines. The indole scaffold, however, is a cornerstone of many anticancer agents that exhibit selective toxicity toward malignant cells. mdpi.comnih.govresearchgate.net For instance, certain indole alkaloids have shown noticeable antiproliferation properties against various cancer cell lines with a favorable safety index against normal cell lines. mdpi.com Similarly, some synthesized spirooxindole derivatives showed potent cytotoxic activity and high selectivity against HCT-116 colon cancer cells when compared to the standard chemotherapeutic agent cisplatin. researchgate.net The selectivity of these compounds is often attributed to their ability to preferentially interact with molecular targets that are overexpressed or dysregulated in cancer cells. nih.govnih.gov
Table 2: Examples of Selective Cytotoxicity of Indole Derivatives
| Indole Derivative Class | Cancer Cell Line | Normal Cell Line | Observation | Reference |
|---|---|---|---|---|
| Indole alkaloids (from Ravenia spectabilis) | MIA PaCa-2 (Pancreatic) | WI-38 (Lung fibroblast) | Promising cytotoxicity with a reported safety index against normal cells. | mdpi.com |
| Spirooxindole derivatives | HCT-116 (Colon) | (Not specified, compared to cisplatin) | Potent activity and high selectivity against HCT-116 cells. | researchgate.net |
| Indole iso-quinoline hybrid | Broad spectrum (30 lines) | (Not specified) | Broad-spectrum efficacy with GI₅₀ = 1.5 µmol/L. | nih.gov |
Analysis of Specificity towards Molecular Targets
No studies have identified the specific molecular targets of this compound. For many indole-based compounds developed as therapeutics, particularly in oncology, identifying specific molecular targets is a key aspect of understanding their mechanism of action. nih.govbenthamdirect.com The indole scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a wide array of biological targets. mdpi.commdpi.com
Prominent molecular targets for anticancer indole derivatives include:
Tubulin: Many indole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and apoptosis. nih.govnih.gov
Kinases: Various kinases that are critical for cancer cell signaling and proliferation are targeted by indole-based inhibitors. nih.goveurekaselect.com
Topoisomerases: These enzymes are essential for DNA replication and are the targets of certain indole compounds that act as anticancer agents. nih.govnih.gov
Histone Deacetylases (HDACs): The indole ring is a feature in some HDAC inhibitors, which are a class of epigenetic drugs used in cancer therapy. mdpi.com
The specificity of an indole derivative for a particular molecular target is dictated by its unique three-dimensional structure and the nature and position of its substituents. Without experimental data, the molecular targets for this compound remain unknown.
Future Perspectives and Research Directions for N 2 1h Indol 3 Yl Ethyl 4 Nitroaniline
Advanced Drug Design Strategies Based on Structural Insights
Future drug design strategies will heavily rely on a deep understanding of the three-dimensional structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline and its interactions with biological targets. Rational drug design, a cost-effective and intelligent strategy, utilizes information from X-ray crystallography and molecular modeling to guide the development of new chemical entities. mdpi.com By identifying the key structural motifs responsible for its biological activity, researchers can systematically modify the molecule to enhance its therapeutic properties.
Key areas of focus will include:
Pharmacophore Mapping: The indole (B1671886) ring, the secondary amine of the ethylamine (B1201723) bridge, and the nitro group on the aniline (B41778) ring are all potential points of interaction with biological macromolecules. Identifying which of these groups are essential for activity (the pharmacophore) is a critical first step.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to different parts of the molecule affect its biological activity will be crucial. This involves synthesizing a library of related compounds and evaluating their potency and selectivity. researchgate.net
Scaffold-Based Design: The this compound scaffold can serve as a template for creating new compounds. This approach focuses on utilizing bioactive scaffolds associated with specific biological activities to design novel molecules. semanticscholar.org
The following table outlines the principal structural components and their potential roles in drug design.
| Structural Component | Potential Role in Biological Activity | Design Strategy |
| 1H-indole Ring | Hydrophobic interactions, hydrogen bonding (N-H), π-π stacking. Often linked to anticancer and anti-inflammatory activities. jetir.org | Substitution on the benzene (B151609) or pyrrole (B145914) portion of the indole ring to modulate lipophilicity and electronic properties. |
| Ethylamine Linker | Provides flexibility and acts as a spacer, influencing the orientation of the indole and nitroaniline moieties. The amine can act as a hydrogen bond donor/acceptor. | Altering the length and rigidity of the linker to optimize binding affinity for a specific target. |
| 4-Nitroaniline (B120555) Moiety | The nitro group is a strong electron-withdrawing group, affecting the electronic properties of the entire molecule. It can participate in hydrogen bonding and may be crucial for target recognition. | Modifying the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups to fine-tune activity and selectivity. |
Development of Novel Analogs with Enhanced Efficacy and Selectivity
A primary goal of future research will be the synthesis and evaluation of novel analogs of this compound. The objective is to develop compounds with improved potency, greater selectivity for the intended biological target, and a more favorable pharmacological profile. The development of indole-based compounds has often involved structural optimization to enhance their therapeutic versatility. researchgate.net
Strategies for developing novel analogs include:
Indole Ring Modification: Introducing various substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) at different positions of the indole nucleus can significantly impact biological activity. For instance, substitutions at the C-5 or C-6 positions have been shown to alter the therapeutic properties of other indole derivatives. nih.gov
Linker Modification: The ethylamine linker can be replaced with other functionalities, such as amides or sulfonamides, to alter the compound's conformational flexibility and hydrogen bonding capacity.
Aniline Ring Substitution: The 4-nitro group is a key feature, but its replacement with other groups like cyano, trifluoromethyl, or sulfonyl moieties could lead to analogs with different target specificities or improved metabolic stability. The development of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives as SIRT6 inhibitors highlights how modifications to a nitroaniline scaffold can yield potent and selective agents. nih.gov
The table below presents hypothetical analogs and the rationale for their design.
| Analog Description | Design Rationale | Desired Outcome |
| 5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline | Introduce a fluorine atom on the indole ring to potentially enhance binding affinity and metabolic stability. | Increased potency and improved pharmacokinetic properties. |
| N-[2-(1H-indol-3-yl)ethyl]-4-aminobenzamide | Replace the nitroaniline with an aminobenzamide to alter electronic properties and introduce new hydrogen bonding sites. | Enhanced selectivity for a specific enzyme or receptor; potential for a different mechanism of action. |
| N-methyl-N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline | Methylate the linker nitrogen to remove a hydrogen bond donor site and increase lipophilicity. | Altered receptor binding profile and improved cell membrane permeability. |
Exploration of Additional Therapeutic Applications and Mechanistic Pathways
Given the broad spectrum of biological activities associated with indole-containing compounds, this compound and its future analogs are prime candidates for screening against a wide array of diseases. jetir.org Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, antidiabetic, and antimicrobial agents.
Future research should explore:
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular processes. jetir.org Screening against a panel of cancer cell lines, such as those for breast, lung, and colon cancer, could reveal potential applications in oncology. nih.gov
Anti-neuroinflammatory and Neuroprotective Effects: Indole structures are central to many compounds designed to treat neurodegenerative diseases like Alzheimer's. nih.govnih.gov Investigating the potential of this compound to inhibit neuro-inflammation or amyloid beta aggregation could open new avenues for research. nih.gov
Antimicrobial Properties: The indole scaffold is present in compounds developed to combat bacterial, fungal, and parasitic infections. mdpi.comnih.gov Evaluation against clinically relevant pathogens, including drug-resistant strains, is a logical next step.
Mechanism of Action Studies: Elucidating how this compound exerts its biological effects is paramount. This involves identifying its specific molecular targets (e.g., kinases, enzymes, receptors) and understanding the downstream signaling pathways it modulates.
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery. researchgate.net For this compound, this integrated approach will be essential for accelerating the development of new therapeutics. Computational methods can provide valuable insights into the molecule's properties and interactions, guiding more focused and efficient laboratory experiments. nih.gov
Key integrated approaches include:
Molecular Docking and Dynamics: These simulations can predict how the compound and its analogs bind to the active sites of specific protein targets, helping to explain structure-activity relationships and guide the design of more potent inhibitors.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to determine the electronic properties of the molecule, such as its molecular orbital energies (HOMO-LUMO gap), which can correlate with its reactivity and stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of analogs with their biological activities, QSAR can be used to predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
This integrated workflow creates a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the predictive models. This approach ultimately reduces the time and cost associated with bringing a new drug to market. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, indole derivatives can react with nitroaniline precursors using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:nitroaryl), and purification via recrystallization (ethanol/water) or silica gel chromatography . Monitoring by TLC (using ethyl acetate/hexane) ensures reaction completion.
Q. Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d6 or CDCl3 identify indole NH (~10 ppm), aromatic protons (6.5–8.5 ppm), and ethyl linker protons (2.8–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical mass .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer and antimicrobial potential of this compound?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare to structurally related indole-nitroaniline hybrids (e.g., 4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline in ) to assess structure-activity relationships .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Mechanistic studies : Molecular docking against kinase targets (e.g., EGFR) or DNA intercalation assays (UV-vis spectroscopy) to hypothesize modes of action .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts or mass spectrometry fragmentation patterns) during structural elucidation?
- Methodological Answer :
- NMR discrepancies : Use deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Compare experimental H NMR with computed spectra (DFT/B3LYP/6-31G**) to validate assignments .
- MS anomalies : Analyze isotopic patterns for chlorine/nitrogen content. Perform MS/MS fragmentation to distinguish isobaric impurities (e.g., nitro vs. nitroso groups) .
Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets like kinases or DNA?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model ligand binding to kinase active sites (e.g., PDB ID: 1M17). Prioritize hydrogen bonding (nitro group with catalytic lysine) and π-π stacking (indole with hydrophobic pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies (e.g., high cytotoxicity in one report vs. low activity in another)?
- Methodological Answer :
- Variable controls : Ensure consistent cell lines (e.g., ATCC-verified HeLa) and assay protocols (e.g., serum concentration, incubation time).
- Structural analogs : Compare with derivatives like N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide (), noting substituent effects (e.g., sulfonamide vs. aniline groups) .
- Dose-response curves : Validate IC50 values with triplicate experiments and statistical analysis (p <0.05 via ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
